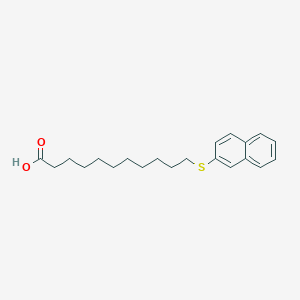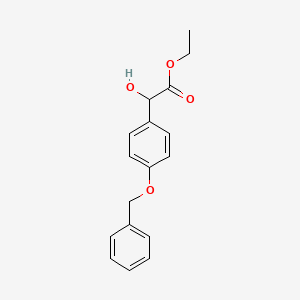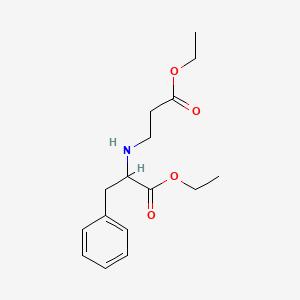
Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-bromo-3-phenylpropanoate with 2-ethoxycarbonylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and recrystallization would be employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted esters and amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(2-ethoxycarbonylamino)-3-phenyl-propanoate
- Ethyl 2-(2-ethoxycarbonylethylamino)-3-methyl-propanoate
- Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-butanoate
Uniqueness
Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
5464-50-6 |
|---|---|
Molekularformel |
C16H23NO4 |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
ethyl 2-[(3-ethoxy-3-oxopropyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C16H23NO4/c1-3-20-15(18)10-11-17-14(16(19)21-4-2)12-13-8-6-5-7-9-13/h5-9,14,17H,3-4,10-12H2,1-2H3 |
InChI-Schlüssel |
LCUOUDBPQTXVDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCNC(CC1=CC=CC=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


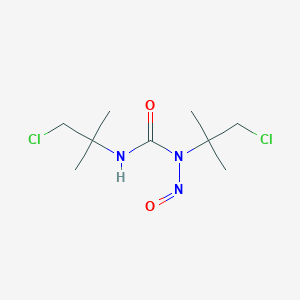
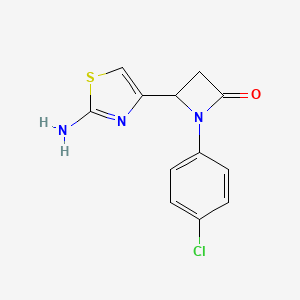

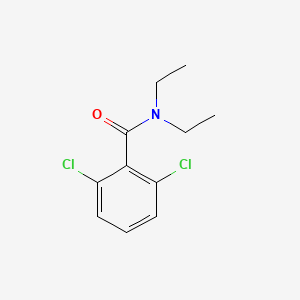
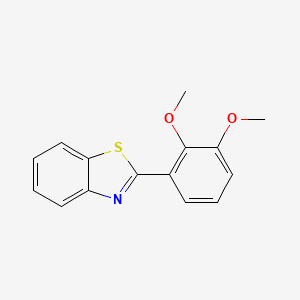

![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)

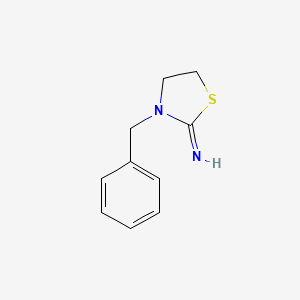

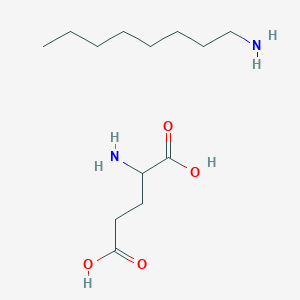
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
